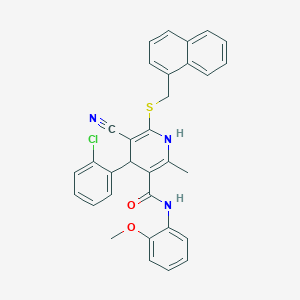

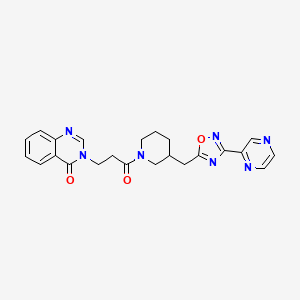

![molecular formula C15H15N3O B2592995 N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide CAS No. 2034561-76-5](/img/structure/B2592995.png)

N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide, also known as ML240, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ML240 is a potent inhibitor of the transcription factor, nuclear factor-kappa B (NF-κB), which plays a critical role in regulating the immune response, cell proliferation, and apoptosis.

科学研究应用

Coordination Chemistry and Metal Complex Formation

Bipyridine derivatives are renowned for their ability to act as ligands in coordination chemistry. The nitrogen atoms present in the bipyridine moiety can coordinate with metal ions, forming stable complexes . This property is crucial for developing catalysts, photosensitizers, and materials for electronic devices. The specific structure of “N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide” may offer unique binding properties that could be explored for creating novel metal complexes with potential applications in catalysis or material science.

Supramolecular Chemistry

The bipyridine unit within the compound can engage in non-covalent interactions, such as hydrogen or halogen bonds, leading to the formation of supramolecular structures . These structures have interesting properties and can be used in the design of new materials, sensors, or drug delivery systems. The ability to form stable supramolecular assemblies can be harnessed for creating organized systems at the molecular level.

Biological Activity and Drug Design

Compounds containing bipyridine and cyclopropanecarboxamide moieties have been studied for their biological activities. They can serve as potential inhibitors for enzymes like c-Met kinase, which is implicated in cancer progression . The compound could be synthesized and evaluated for its in vitro inhibitory activities against various cancer cell lines, contributing to the development of new anticancer agents.

Chirality and Enantioselective Applications

The introduction of chirality through ring functionalization or restricted rotation (atropisomery) increases the importance of bipyridine derivatives in asymmetry-based applications . The compound’s structure allows for the possibility of inducing chirality, which can be valuable in pharmaceutical research for developing enantioselective drugs.

Electrochemical Properties and Viologen Synthesis

Bipyridine compounds, upon quaternization of nitrogens, generate viologens known for their good electrochemical properties . These properties are essential in the field of electrochemistry for applications such as redox flow batteries and electrochromic devices. The compound could be modified to explore its potential as a viologen, which could lead to advancements in energy storage and display technologies.

Material Chemistry and Functionalization

The versatility of bipyridine derivatives in material chemistry is well-documented. They can be functionalized to create materials with desired properties . The compound “N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide” could be used as a precursor for synthesizing materials with specific electronic, optical, or mechanical characteristics, which can be applied in various industries ranging from electronics to biotechnology.

属性

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c19-15(12-3-4-12)18-9-11-5-7-17-14(8-11)13-2-1-6-16-10-13/h1-2,5-8,10,12H,3-4,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXKNQCYBKYZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)

![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2592920.png)

![2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one](/img/structure/B2592925.png)

![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)

![N-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2592928.png)

![5-Benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592931.png)

![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)